molecular formula C7H5NO2 B009972 Furo[2,3-C]pyridin-3(2H)-one CAS No. 106531-52-6

Furo[2,3-C]pyridin-3(2H)-one

Cat. No. B009972
M. Wt: 135.12 g/mol
InChI Key: KHRZFVYHKRMYLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[2,3-c]pyridin-3(2H)-one and related compounds has been explored through various methods. One approach involves a one-pot Sonogashira coupling/heteroannulation sequence for the efficient and rapid synthesis of furo[3,2-b]pyridine, which can be regioselectively lithiated to produce various 2-substituted derivatives (Chartoire, Comoy, & Fort, 2008). Another method described is the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and their conversion to furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, showcasing the versatility of furo[3,2-c]pyridine N-oxides as intermediates (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of Furo[2,3-c]pyridin-3(2H)-one derivatives has been elucidated through various analytical techniques. The synthesis and structural analysis of these compounds reveal their potential as intermediates for further chemical transformations and their importance in the development of new heterocyclic compounds with various functional groups (Horlein, Kübel, Studeneer, & Salbeck, 1979).

Chemical Reactions and Properties

Furo[2,3-c]pyridin-3(2H)-one compounds exhibit a wide range of chemical reactivities, enabling their application in diverse chemical reactions. For instance, the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines synthesized via heterocyclization of pyridine-N-oxide derivatives has been charted, demonstrating their utility in functionalization reactions (Fumagalli & da Silva Emery, 2016).

Scientific Research Applications

1. Photodynamic Ablation of Gram-positive Bacteria

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF, which can be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . This compound showed near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency .
  • Results or Outcomes : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

2. Anti-Breast Cancer Agents

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used to synthesize a series of novel furo[2,3-d]pyrimidine based chalcones as potential anticancer agents .
  • Methods of Application : Various substituted synthetic chalcones were synthesized as potential anticancer agents . Among the different substituted derivatives, two of the halogen bearing chalcones, 5d and 5e, demonstrated potent anti-proliferative activity .
  • Results or Outcomes : The compounds 5d and 5e demonstrated potent anti-proliferative activity against an NCI 59 cell line, with mean GI 50 values of 2.41 μM and 1.23 μM, respectively . Moreover, both compounds showed pronounced cytotoxic activity against the resistant MCF-7 cell line when compared to doxorubicin .

3. Synthesis of Pyridinopyrazole Derivatives

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole .
  • Methods of Application : Amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine was performed. Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
  • Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .

4. Synthesis of Highly Fluorescent Molecules

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of new highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives .
  • Methods of Application : The present molecules were prepared by two methods with good yield .
  • Results or Outcomes : The structures were characterized by NMR 1H, 13C, and elemental analysis .

5. Synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones .
  • Methods of Application : 2-Amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole were obtained by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
  • Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .

6. Synthesis of Highly Fluorescent Molecules

  • Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of new highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives .
  • Methods of Application : The present molecules were prepared by two methods with good yield .
  • Results or Outcomes : The structures were characterized by NMR 1H, 13C, and elemental analysis .

Safety And Hazards

“Furo[2,3-C]pyridin-3(2H)-one” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

furo[2,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZFVYHKRMYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557280
Record name Furo[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-C]pyridin-3(2H)-one

CAS RN

106531-52-6
Record name Furo[2,3-c]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester (10 mmol) in 10 mL 25% HCl solution and 5 mL H2O was heated to reflux overnight. After cooling to RT, the reaction mixture was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid;
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. V. A simple synthesis of furo[2,3â•’c]pyridine and its 2â•’and 3â•’methyl deriv Page 1 Mar-Apr 1986 Furopyridines. V. A Simple Synthesis of Furo[2,3-c]pyridine and …
Number of citations: 16 onlinelibrary.wiley.com
M Sakairi, M Kogami, M Torii, Y Kuno… - …, 2012 - thieme-connect.com
G protein-coupled receptor 119 (GPCR 119 (GPR119)) agonists have received considerable attention as a promising therapeutic option for treatment of type 2 diabetes mellitus. …
Number of citations: 5 www.thieme-connect.com
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com

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